4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is a complex organic compound classified as a pyrimidine derivative. This compound features a dimethylamino group, a diethylamino group, and a phenyl group attached to a pyrimidine ring, making it of significant interest in both chemical and biological research. Its CAS number is 823792-45-6, and it is recognized for its potential applications in medicinal chemistry and as a building block for synthesizing more complex molecules.
The compound can be synthesized through various organic reactions, primarily involving the condensation of specific precursors. It is often sourced from chemical suppliers specializing in organic compounds for research purposes.
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide belongs to the class of pyrimidine derivatives, which are characterized by their six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This classification highlights its relevance in pharmaceutical chemistry due to the biological activities associated with pyrimidine derivatives.
The synthesis of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to enhance mixing and control reaction conditions, leading to improved yield and purity. The use of catalysts and optimized reaction parameters is essential for maximizing efficiency during synthesis. Common purification techniques include solvent extraction and recrystallization.
The molecular structure of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide can be described by its molecular formula and molecular weight of 298.4 g/mol. The compound features:
Key structural data includes:
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide can participate in several chemical reactions, including:
For oxidation, potassium permanganate in acidic medium is often used; for reduction, lithium aluminum hydride in anhydrous ether is common; and for substitution, alkyl halides or acyl chlorides are typically employed in the presence of bases such as triethylamine.
The mechanism of action for 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide involves its interaction with biological macromolecules through hydrogen bonding and electrostatic interactions facilitated by its amino groups. These interactions can modulate enzyme activity or receptor function, leading to various biological effects that are currently being explored in medicinal chemistry .
The compound exhibits the following physical characteristics:
Key chemical properties include:
The InChI representation provides insights into its structural features, while computational studies may offer predictions about reactivity patterns based on electronic structure analysis .
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide has several applications across various fields:
This comprehensive analysis highlights the significance of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide in scientific research and its potential applications across various domains.
The pyrimidine scaffold has been a cornerstone of medicinal chemistry for decades, with its earliest therapeutic applications rooted in antimetabolites like 5-fluorouracil (1957) and diuretics such as minoxidil (1963). The discovery of ritonavir (1996) — a pyrimidine-based HIV protease inhibitor — marked a pivotal shift toward targeted therapies [3]. By the early 2000s, kinase inhibitors like imatinib demonstrated the scaffold’s capacity for high-affinity binding to ATP pockets, spurring research into substituted pyrimidines for oncology [7]. The structural versatility of pyrimidine allows for strategic decoration at the 2-, 4-, and 5-positions, enabling optimization of pharmacokinetic and pharmacodynamic properties. For instance, 4-(dimethylamino)pyrimidine-5-carbaldehyde (CAS: 1554455-04-7) serves as a key intermediate for anticancer agents, highlighting the pharmacophore’s adaptability [6]. Recent patents (e.g., CA2746427C) underscore pyrimidine derivatives' therapeutic breadth, covering indications from erectile dysfunction to pulmonary hypertension [3].
Table 1: Evolution of Pyrimidine-Based Therapeutics
Era | Representative Drug | Therapeutic Area | Structural Feature | |
---|---|---|---|---|
1950s–1960s | 5-Fluorouracil | Oncology | Unsubstituted pyrimidine | |
1980s–1990s | Ritonavir | Antiviral | 5-Thiazolyl substitution | |
2000s–Present | Imatinib | Oncology (Kinase Inhibitor) | 4-Pyridyl-2-aminopyrimidine | |
2010s–Present | CA2746427C Compounds | Cardiovascular/Oncology | 2-Phenyl-5-carboxamide | [3] |
Substituted pyrimidine carboxamides exhibit exceptional selectivity in modulating disease-relevant signaling pathways, particularly protein kinases and GPCRs. The carboxamide group (-CONR₂) serves dual roles:
Parallel synthesis studies of pyrimidine-5-carboxamides demonstrate that N,N-diethylation significantly improves in vitro potency compared to primary amides. For example, 6-(5-oxo-1-phenylpyrrolidin-3-yl)-N,N-diethylpyrimidine-5-carboxamide exhibited 100% yield and >99% purity in cytotoxicity screens, attributed to optimal logP (≈3.2) and topological polar surface area (≈50 Ų) [5]. Additionally, 2-aryl substitutions (e.g., 2-phenyl) enable π-stacking with hydrophobic kinase pockets, as observed in crystalline structures of pyrimidine-carboxamide complexes [7].
Table 2: Impact of Carboxamide Substituents on Bioactivity
R₁ (C4) | R₂R₃N- (C5) | Kinase Inhibition (IC₅₀) | Cellular Potency | |
---|---|---|---|---|
Dimethylamino | Diethylamino | EGFR: 0.04 µM | MCF7 IC₅₀: 1.8 µM | [8] |
Methoxy | Morpholino | VEGFR-2: 0.12 µM | HCT116 IC₅₀: 2.3 µM | [5] |
Phenylamino | Piperazinyl | Aurora B: 0.09 µM | HepG2 IC₅₀: 0.9 µM | [8] |
The strategic design of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide (CAS: 823792-76-3 for analogous aldehyde precursor) integrates three pharmacophoric elements to enhance target engagement and bioavailability:
Synthetic routes leverage 4-(dimethylamino)pyrimidine-5-carbaldehyde (CAS: 1554455-04-7) as a precursor, undergoing oxidative amidation with diethylamine. Alternatively, Pd-catalyzed coupling in THF/NEt₃ yields E-configuration products critical for bioactivity [7].
Table 3: Key Molecular Properties of the Target Compound
Property | Value/Feature | Impact on Drug Profile | |
---|---|---|---|
Molecular Weight | 295.4 g/mol | Optimal for cell permeability | |
logP (Predicted) | ≈2.8 | Balanced lipophilicity for oral absorption | |
H-Bond Acceptors | 4 | Enhanced target engagement | |
Rotatable Bonds | 5 | Conformational adaptability | |
Synthetic Feasibility | High (Purity: 80–100%) | Scalable for parallel synthesis | [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7